molecular formula C15H22N4O2 B12162632 N-cyclopropyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-cyclopropyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12162632
M. Wt: 290.36 g/mol
InChI Key: ZGJBVOJKPPXCFC-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a piperidine ring, and a pyridazinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated pyridazinone with 4-methylpiperidine.

    Attachment of the cyclopropyl group: This can be done via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Unique due to its specific combination of functional groups.

    This compound analogs: Compounds with slight modifications in the piperidine or pyridazinone rings.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

N-cyclopropyl-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C15H22N4O2/c1-11-6-8-18(9-7-11)13-4-5-15(21)19(17-13)10-14(20)16-12-2-3-12/h4-5,11-12H,2-3,6-10H2,1H3,(H,16,20)

InChI Key

ZGJBVOJKPPXCFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3

Origin of Product

United States

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